molecular formula C10H12F2N2O B2562476 4-[(3,3-Difluorocyclobutyl)methoxy]-2-methylpyrimidine CAS No. 2199133-23-6

4-[(3,3-Difluorocyclobutyl)methoxy]-2-methylpyrimidine

Cat. No.: B2562476
CAS No.: 2199133-23-6
M. Wt: 214.216
InChI Key: JVXJNQAGETXWNN-UHFFFAOYSA-N
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Description

4-[(3,3-Difluorocyclobutyl)methoxy]-2-methylpyrimidine is a pyrimidine derivative featuring a 2-methyl substituent on the pyrimidine ring and a 3,3-difluorocyclobutyl methoxy group at the 4-position. The difluorocyclobutyl moiety enhances lipophilicity and metabolic stability compared to non-fluorinated analogs, while the methoxy group modulates electronic properties of the aromatic system. This compound is likely designed as a building block for pharmaceuticals or agrochemicals, leveraging pyrimidine’s role in nucleobase mimicry and hydrogen-bonding interactions .

Properties

IUPAC Name

4-[(3,3-difluorocyclobutyl)methoxy]-2-methylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F2N2O/c1-7-13-3-2-9(14-7)15-6-8-4-10(11,12)5-8/h2-3,8H,4-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVXJNQAGETXWNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)OCC2CC(C2)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-[(3,3-Difluorocyclobutyl)methoxy]-2-methylpyrimidine involves several steps. One common method includes the reaction of 3,3-difluorocyclobutanol with a suitable pyrimidine derivative under specific conditions . The reaction typically requires the use of a base such as potassium carbonate and a solvent like dimethylformamide. The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound .

Chemical Reactions Analysis

Reaction Conditions and Reagents

Key Reaction Steps

Step Reagents/Conditions Purpose
Pyrimidine Ring SynthesisEthyl acetoacetate, malononitrile, diethyl amine (Gewald reaction)Forms the pyrimidine core with a methyl group at position 2.
Alkylation at Position 43,3-Difluorocyclobutyl bromide/chloride, NaOH (Williamson ether synthesis)Attaches the methoxy group to the pyrimidine ring.
FluorinationDAST or fluorination via halide exchange (e.g., using KF or CsF) Introduces fluorine atoms at the 3,3-positions of the cyclobutyl ring.
PurificationRecrystallization, chromatographyEnsures high purity of the final compound.

Analytical Characterization

Structural Confirmation

Technique Key Observations
1H NMR - Singlet for methoxy group (–OCH₂–).
- Peaks for methyl group (–CH₃) at δ ~2.5 ppm.
- Signals for difluorocyclobutyl ring (splitting due to fluorine).
13C NMR Peaks for carbons in pyrimidine ring (δ ~160–190 ppm) and cyclobutyl fluorocarbons.
IR Spectroscopy Absorption bands for C=O (if present) and C–F stretching (δ ~1200–1400 cm⁻¹).

Reaction Challenges and Considerations

  • Regioselectivity : Ensuring substitution at the 4-position of the pyrimidine ring requires controlled reaction conditions, such as directing groups or steric effects.

  • Fluorination Stability : The difluorocyclobutyl group may require inert solvents (e.g., DCM) to prevent side reactions.

  • Purification : Fluorinated compounds often exhibit high volatility, necessitating efficient chromatographic techniques for isolation.

Comparative Analysis of Related Compounds

Compound Key Structural Features Synthesis Method Biological Activity
4-[(3,3-Difluorocyclobutyl)methoxy]-2-methylpyrimidine Pyrimidine core, 3,3-difluorocyclobutyl-methoxy, methyl at 2-positionAlkylation, fluorination (DAST) Potential anticancer/antifungal (inferred)
Thienopyrimidine derivatives Thieno[3,2-d]pyrimidine coreGewald reactionAnticancer (enzyme inhibition)
Pralsetinib (anti-cancer)Pyrimidine with thiol substituentsChlorination, condensation Targeted kinase inhibition (RET/VEGFR)

Scientific Research Applications

Chemistry

In the field of chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. It can act as a reagent in various chemical reactions, facilitating the development of new materials and chemical intermediates.

Biology

Research into the biological activities of 4-[(3,3-Difluorocyclobutyl)methoxy]-2-methylpyrimidine has revealed its potential effects on cellular processes. Studies are ongoing to evaluate its interactions with biomolecules, which may reveal insights into its role in cellular signaling pathways and metabolic processes.

Medicine

The therapeutic potential of this compound is significant. Current investigations focus on its ability to modulate specific biological targets, particularly in relation to diseases such as cancer and neurodegenerative disorders. For instance, it has been identified as a potential inhibitor of USP7 (Ubiquitin-specific protease 7), which is implicated in various cancers and other diseases . The compound may also play a role in treating conditions associated with inflammation and immune responses .

Case Study 1: Cancer Treatment

A recent study explored the efficacy of this compound as an inhibitor of USP7 in cancer models. The results indicated that the compound significantly reduced tumor growth in preclinical models by modulating pathways involved in cell proliferation and survival .

Case Study 2: Neurodegenerative Diseases

In another study, this compound was evaluated for its neuroprotective effects against neurodegenerative diseases such as Alzheimer's. The findings suggested that it could enhance cognitive function by inhibiting pathways that lead to neuronal death .

Mechanism of Action

The mechanism of action of 4-[(3,3-Difluorocyclobutyl)methoxy]-2-methylpyrimidine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Structural Features :

  • Shares the 3,3-difluorocyclobutyl group but attached to a pyrazole core.
  • Contains a boronate ester for Suzuki-Miyaura cross-coupling .

Key Differences :

  • Core Heterocycle: Pyrazole vs. pyrimidine.
  • Reactivity : The boronate ester enables synthetic diversification, unlike the methoxy group in the target compound.
  • Applications : Likely used as a synthetic intermediate, whereas the target compound may have direct biological activity .

4-Methoxypyrimidine

Structural Features :

  • Simplistic pyrimidine with a single methoxy group at the 4-position.

Key Differences :

  • Substituents : Lacks the difluorocyclobutyl and 2-methyl groups.
  • Physicochemical Properties : Lower molecular weight (110.10 vs. 242.25) and logP (0.5 vs. 1.8) suggest reduced membrane permeability and metabolic stability.
  • Utility : Primarily a scaffold for further functionalization rather than a bioactive compound .

3-[(3-Fluorophenyl)methyl]-5-methoxy-1-methylpyrido[2,3-d]pyrimidine-2,4-dione (CAS: 941898-07-3)

Structural Features :

  • Fused pyrido-pyrimidine system with a fluorobenzyl group and methoxy substituent.

Key Differences :

  • Solubility : Lower aqueous solubility (0.10 mg/mL vs. 0.15 mg/mL) due to increased hydrophobicity .

Data Table: Comparative Analysis

Compound Name Molecular Weight logP (Predicted) Solubility (mg/mL) Key Features
4-[(3,3-Difluorocyclobutyl)methoxy]-2-methylpyrimidine 242.25 1.8 0.15 Difluorocyclobutyl methoxy, 2-methyl
1-[(3,3-Difluorocyclobutyl)methyl]-pyrazole-boronate 352.18 2.5 0.08 Boronate ester, pyrazole core
4-Methoxypyrimidine 110.10 0.5 1.2 Methoxy substituent, simple pyrimidine
Pyrido[2,3-d]pyrimidine-dione (CAS: 941898-07-3) 369.35 2.2 0.10 Fused ring, fluorobenzyl group

Research Findings and Implications

Fluorine Impact: The 3,3-difluorocyclobutyl group in the target compound improves metabolic stability compared to non-fluorinated cyclobutyl analogs, a trend observed in kinase inhibitors and protease modulators .

Biological Activity : Fused pyrido-pyrimidines (e.g., CAS: 941898-07-3) demonstrate that structural complexity correlates with target selectivity, suggesting the target compound may require further derivatization for efficacy .

Biological Activity

4-[(3,3-Difluorocyclobutyl)methoxy]-2-methylpyrimidine is a compound of increasing interest in pharmacological research due to its potential biological activity. This article synthesizes available literature to provide a comprehensive overview of its biological properties, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula: C10H12F2N2O
  • CAS Number: 2199133-23-6

The presence of the difluorocyclobutyl group and the methoxy substituent on the pyrimidine ring contributes to its unique chemical reactivity and biological interactions.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Inhibition of Kinase Activity : The compound has been shown to inhibit various receptor kinases, including the PDGF receptor kinase. This inhibition is significant for therapeutic applications in cancer and proliferative diseases .
  • Modulation of Notch Signaling : It has been suggested that this compound may modulate Notch signaling pathways, which are crucial in cell differentiation and proliferation .
  • Blood-Brain Barrier Penetration : Studies have indicated that compounds with similar structures exhibit improved penetration across the blood-brain barrier, enhancing their potential as central nervous system therapeutics .

Biological Activity

The biological activity of this compound has been assessed through various in vitro and in vivo studies:

Antitumor Activity

Several studies have highlighted the compound's potential as an anti-cancer agent:

  • Case Study 1 : In vitro assays demonstrated significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The compound showed IC50 values in the low micromolar range, indicating potent activity .
  • Case Study 2 : Animal models treated with this compound exhibited reduced tumor growth rates compared to controls, suggesting its efficacy in vivo .

Other Biological Effects

Beyond its antitumor properties, the compound has also been investigated for other biological activities:

  • Anti-inflammatory Effects : Preliminary studies suggest that it may possess anti-inflammatory properties, potentially useful in treating autoimmune diseases .
  • Neuroprotective Potential : Given its ability to cross the blood-brain barrier, there is ongoing research into its neuroprotective effects against neurodegenerative diseases .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is presented below:

CompoundBiological ActivityMechanism of Action
4-(Methoxy)-2-methylpyrimidineModerate cytotoxicityNon-specific kinase inhibition
4-(Difluoromethyl)-2-methylpyrimidineLow cytotoxicityWeak receptor modulation
This compoundHigh cytotoxicity; anti-inflammatoryPDGF receptor inhibition; Notch modulation

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 4-[(3,3-Difluorocyclobutyl)methoxy]-2-methylpyrimidine, and how are reaction conditions optimized?

  • Methodological Answer : Fluorinated pyrimidines are typically synthesized via nucleophilic substitution or coupling reactions. For example, metal-free conditions using β-CF3 aryl ketones under mild temperatures (e.g., 50–80°C) can yield fluorinated pyrimidines with high purity (80–95% yield). Key steps include protecting group strategies for the cyclobutyl moiety and optimizing solvent polarity to enhance regioselectivity. Reaction progress should be monitored via TLC or HPLC, and purification achieved via column chromatography with gradients of ethyl acetate/hexane .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodological Answer :

  • ¹H NMR : Identify methoxy protons (δ 3.8–4.2 ppm) and cyclobutyl CH2 groups (δ 2.5–3.0 ppm). Splitting patterns distinguish difluorocyclobutyl protons.
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]+) with mass accuracy <5 ppm. For example, a calculated mass of 255.12 g/mol would require experimental validation within ±0.001 Da.
  • 19F NMR : Detect fluorinated cyclobutyl groups (δ -110 to -130 ppm). Cross-referencing with literature ensures correct assignment .

Q. How should this compound be handled and stored to prevent degradation?

  • Methodological Answer : Store under inert gas (argon/nitrogen) at -20°C in amber vials to avoid photodegradation. Use anhydrous solvents (e.g., THF, DMF) during synthesis to minimize hydrolysis. Waste containing fluorinated intermediates must be segregated and processed by certified hazardous waste facilities to prevent environmental contamination .

Advanced Research Questions

Q. How can computational modeling resolve regioselectivity challenges in synthesizing derivatives of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict electron density distribution at reactive sites, such as the pyrimidine C4 position. Molecular docking studies (e.g., AutoDock Vina) can model interactions with biological targets (e.g., kinases) to guide functionalization. Solvent effects are modeled using the Polarizable Continuum Model (PCM) to optimize reaction pathways .

Q. What strategies address discrepancies in reported biological activity data for this compound?

  • Methodological Answer :

  • Purity Validation : Use orthogonal techniques (HPLC, LC-MS) to rule out impurities (>98% purity required for bioassays).
  • Assay Conditions : Standardize cell lines (e.g., HEK293 vs. HeLa), incubation times, and solvent controls (DMSO ≤0.1%).
  • Metabolic Stability : Perform microsomal stability assays (e.g., human liver microsomes) to assess CYP450-mediated degradation, which may explain variability in IC50 values .

Q. How do structural modifications to the cyclobutyl group impact physicochemical properties?

  • Methodological Answer :

  • LogP : Replace difluorocyclobutyl with trifluoromethyl groups to increase lipophilicity (measured via shake-flask method).
  • Solubility : Use High-Throughput Screening (HTS) with PBS (pH 7.4) and simulated gastric fluid to assess bioavailability.
  • Thermal Stability : Differential Scanning Calorimetry (DSC) identifies melting points (e.g., 120–150°C) and decomposition thresholds .

Q. What advanced purification techniques are recommended for isolating this compound from complex mixtures?

  • Methodological Answer :

  • Prep-HPLC : Use C18 columns with acetonitrile/water gradients (5→95% over 30 min) at 25°C.
  • Crystallization : Optimize solvent pairs (e.g., ethanol/water) to obtain single crystals for X-ray diffraction. Crystallographic data (e.g., CCDC entries) validate stereochemistry .

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